molecular formula C15H11NO2 B185357 3-(3-aminophenyl)-2H-chromen-2-one CAS No. 292644-31-6

3-(3-aminophenyl)-2H-chromen-2-one

Cat. No. B185357
CAS RN: 292644-31-6
M. Wt: 237.25 g/mol
InChI Key: RHAQPESVLRVQJU-UHFFFAOYSA-N
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Description

3-(3-aminophenyl)-2H-chromen-2-one, or 3-APC, is an organic compound that has been extensively studied in the scientific community due to its wide range of applications in research. It is a substituted chromen-2-one, which is a type of heterocyclic compound made up of a six-membered ring containing two oxygen atoms and two nitrogen atoms. 3-APC is a valuable tool in the laboratory due to its ability to act as a ligand, a catalyst, and an inhibitor, and its potential for use in drug design.

Scientific Research Applications

1. Chemo-sensor Development

Research shows that derivatives of 3-(3-aminophenyl)-2H-chromen-2-one can be synthesized to function as selective colorimetric sensors. One such derivative, E-4-((2-((2-hydroxynaphthalen-1-yl)methylene)amino)phenyl-amino)-3-nitro-2H-chromen-2-one, exhibits a distinct color change in the presence of Cu2+ in aqueous solutions. This property makes it a potential candidate for use in practical, visible colorimetric test strips for detecting Cu2+ in water environments (Jo et al., 2014).

2. Synthesis of Novel Compounds

The compound has been utilized in the synthesis of various novel chemical compounds. For instance, it has been involved in the environmentally benign synthesis of 2-amino-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitriles, demonstrating advantages like mild reaction conditions and good yields (Srikrishna & Dubey, 2014).

3. Catalysis in Organic Synthesis

This compound has been used in the development of novel polystyrene-supported catalysts for organic synthesis processes like the Michael addition, crucial for synthesizing Warfarin and its analogues. These catalytic systems have shown high conversion yields and can be easily recovered and reused without significant loss of activity (Alonzi et al., 2014).

4. Biological Agent Synthesis

It is also a key component in synthesizing potential biological agents. For example, derivatives of 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenylpropanoyl]-2H-chromen-2-one were synthesized and exhibited significant antimicrobial activity and antioxidant properties (Nagaraja et al., 2020).

5. Greener Chemical Synthesis Approaches

The compound has been involved in green chemistry applications. For instance, a greener protocol for synthesizing 3-Se/S-4H-chromen-4-ones using 2-hydroxyphenyl enaminones and odorless diorganyl dichalcogenides (S/Se) in the presence of glycerol and KIO3 as catalyst under solvent-free conditions was reported (Rafique et al., 2017).

6. Catalysis in Green Synthesis

Another green chemistry application is the synthesis of 2-amino-chromenes in water using nanostructured diphosphate Na2CaP2O7 as a basic catalyst. This method offers high atom economy and waste-free catalyst preparation (Solhy et al., 2010).

Mechanism of Action

Target of Action

The primary target of 3-(3-aminophenyl)-2H-chromen-2-one is the Folate Receptor Alpha (FolRα) . FolRα is a cell-surface glycoprotein that is overexpressed in various types of cancers, including ovarian and endometrial cancers . The compound binds to FolRα with high affinity .

Mode of Action

3-(3-aminophenyl)-2H-chromen-2-one is part of a novel homogeneous antibody-drug conjugate (ADC) known as STRO-002 . This ADC is generated by conjugating a cleavable 3-aminophenyl hemiasterlin linker-warhead (SC239) to a high-affinity anti-FolRα antibody . The compound internalizes rapidly into target-positive cells and releases the tubulin-targeting cytotoxin 3-aminophenyl hemiasterlin (SC209) . SC209 has reduced potential for drug efflux via P-glycoprotein 1 drug pump compared with other tubulin-targeting payloads .

Biochemical Pathways

It is known that the compound targets the tubulin cytoskeleton within the cell . Tubulin is a key protein in the formation of microtubules, which are essential for maintaining cell shape, enabling cell division, and facilitating intracellular transport .

Pharmacokinetics

STRO-002, which contains 3-(3-aminophenyl)-2H-chromen-2-one, is stable in circulation with no change in the drug-antibody ratio (DAR) for up to 21 days . It has a half-life of 6.4 days in mice . These properties suggest that the compound has good bioavailability.

Result of Action

The action of 3-(3-aminophenyl)-2H-chromen-2-one results in significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . While STRO-002 lacks nonspecific cytotoxicity toward FolRα-negative cell lines, bystander killing of target-negative cells was observed when co-cultured with target-positive cells .

Action Environment

The action, efficacy, and stability of 3-(3-aminophenyl)-2H-chromen-2-one can be influenced by various environmental factors. For instance, the compound is linked to a cytotoxic payload through a cathepsin-sensitive linker that can be cleaved in the tumor microenvironment or upon internalization into tumor cells . This suggests that the tumor microenvironment plays a crucial role in the compound’s action.

properties

IUPAC Name

3-(3-aminophenyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-12-6-3-5-10(8-12)13-9-11-4-1-2-7-14(11)18-15(13)17/h1-9H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAQPESVLRVQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352193
Record name 3-(3-aminophenyl)-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796674
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(3-aminophenyl)-2H-chromen-2-one

CAS RN

292644-31-6
Record name 3-(3-Aminophenyl)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=292644-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-aminophenyl)-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-AMINOPHENYL)-2H-CHROMEN-2-ONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-(3-aminophenyl)-2H-chromen-2-one interact with BACE-1 and what are the downstream effects of this interaction?

A: The research paper describes 3-(3-aminophenyl)-2H-chromen-2-one as a fragment that demonstrated competitive inhibition of BACE-1. [] This means it likely binds to the active site of the enzyme, hindering the binding of its natural substrates. Molecular modeling studies suggest this interaction involves the catalytic aspartic acid dyad within the active site. [] While the exact downstream effects aren't fully explored in the provided research, inhibiting BACE-1 is a key therapeutic strategy for Alzheimer's disease. BACE-1 plays a crucial role in the production of amyloid-beta plaques, a hallmark of the disease. Inhibiting BACE-1 could potentially reduce the formation of these plaques, potentially slowing disease progression.

Q2: What is known about the structure-activity relationship (SAR) of 3-(3-aminophenyl)-2H-chromen-2-one and its analogues in the context of BACE-1 inhibition?

A: The researchers employed a fragment-based drug discovery approach, using 3-(3-aminophenyl)-2H-chromen-2-one as a starting point. [] They discovered that combining this fragment with others targeting the S1 binding site of BACE-1 led to a 30-fold improvement in binding affinity. [] This suggests that specific structural modifications, particularly those targeting additional binding pockets within the active site, can significantly enhance the inhibitory potency of compounds derived from this initial fragment.

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